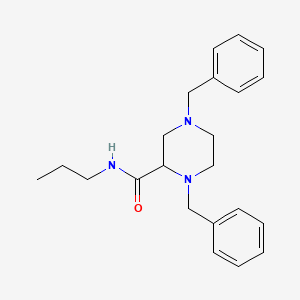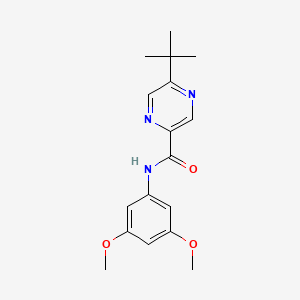
(4,5-Dinitro-9H-fluoren-9-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dinitro-9H-fluoren-9-ilideno)propanodinitrilo es un compuesto químico conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en varios campos científicos. Este compuesto presenta un núcleo fluorenilídeno con sustituyentes nitro y nitrilo, lo que lo convierte en un tema interesante para la investigación en química orgánica y ciencia de materiales.
Métodos De Preparación
La síntesis de (4,5-Dinitro-9H-fluoren-9-ilideno)propanodinitrilo generalmente implica un proceso de varios pasos. Un método común incluye la reacción de condensación de Knoevenagel entre un derivado de fluorenon y malononitrilo . La reacción se lleva a cabo en atmósfera de nitrógeno seco, y la mezcla se agita y se extrae con diclorometano después de que la reacción se completa. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala y mayores rendimientos.
Análisis De Reacciones Químicas
(4,5-Dinitro-9H-fluoren-9-ilideno)propanodinitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino, alterando las propiedades del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos nitro o nitrilo son reemplazados por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y nucleófilos. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
(4,5-Dinitro-9H-fluoren-9-ilideno)propanodinitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas orgánicas más complejas y estudiar mecanismos de reacción.
Medicina: Se están realizando investigaciones para investigar su potencial como agente terapéutico debido a sus propiedades químicas únicas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y tintes fluorescentes.
Mecanismo De Acción
El mecanismo de acción de (4,5-Dinitro-9H-fluoren-9-ilideno)propanodinitrilo implica su interacción con los objetivos moleculares a través de sus grupos nitro y nitrilo. Estas interacciones pueden conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la alteración de los procesos celulares. Las vías específicas involucradas dependen de la aplicación del compuesto y las moléculas diana.
Comparación Con Compuestos Similares
(4,5-Dinitro-9H-fluoren-9-ilideno)propanodinitrilo se puede comparar con otros compuestos similares, como:
2-(2,4,5,7-tetranitrofluoren-9-ilideno)propanodinitrilo:
Bis(4-((9H-fluoren-9-ilideno)metil)fenil)tiofeno: Conocido por sus propiedades de emisión inducida por la agregación, este compuesto se utiliza en optoelectrónica e imagenología biológica. La singularidad de (4,5-Dinitro-9H-fluoren-9-ilideno)propanodinitrilo radica en su combinación específica de grupos nitro y nitrilo, que le confieren propiedades químicas y físicas distintas.
Propiedades
Número CAS |
349100-17-0 |
|---|---|
Fórmula molecular |
C16H6N4O4 |
Peso molecular |
318.24 g/mol |
Nombre IUPAC |
2-(4,5-dinitrofluoren-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H6N4O4/c17-7-9(8-18)14-10-3-1-5-12(19(21)22)15(10)16-11(14)4-2-6-13(16)20(23)24/h1-6H |
Clave InChI |
UUBFVGMJBSVBNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=C(C#N)C#N)C=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)

![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)


![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)




![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)
